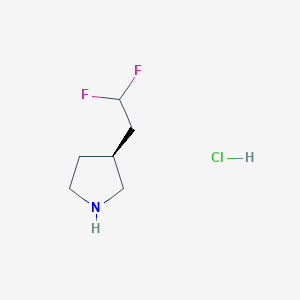

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride

Description

(S)-3-(2,2-Difluoroethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a difluoroethyl substituent at the 3-position of the pyrrolidine ring. This compound is structurally characterized by its stereospecific (S)-configuration, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates. Pyrrolidine derivatives are widely utilized as building blocks in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. The difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug discovery .

Properties

IUPAC Name |

(3S)-3-(2,2-difluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHBRSJOWFYLEX-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Alkylation

The introduction of the 2,2-difluoroethyl group to a pyrrolidine precursor often employs Grignard reagents. For example, in the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine, tert-butyl pyrrolidone formate reacts with a 2,5-difluorobromobenzene-derived Grignard reagent to yield a tertiary alcohol intermediate. Adapting this approach, 3-pyrrolidinone could undergo alkylation with a 2,2-difluoroethylmagnesium bromide analog.

Reaction conditions from analogous syntheses suggest optimal temperatures between −30°C and 50°C, with tetrahydrofuran (THF) or diethyl ether as solvents. The molar ratio of Grignard reagent to pyrrolidinone derivative typically ranges from 1:1 to 1.5:1. Post-reaction quenching with saturated ammonium chloride and extraction with dichloromethane or ethers are standard workup procedures.

Enantioselective Reduction of Imine Intermediates

Chiral induction via asymmetric reduction represents a cornerstone of pyrrolidine synthesis. Patent CN110981779B details the use of chiral acids (e.g., D-mandelic acid, D-tartaric acid) with ammonia borane to achieve enantiomeric excess (ee) >98% in R-2-(2,5-difluorophenyl)pyrrolidine. For the target compound, a prochiral imine intermediate—generated from 3-(2,2-difluoroethyl)pyrroline—could undergo reduction with a chiral catalyst.

Key parameters include:

-

Chiral acid selection : D-Malic acid and R-chiral phosphonic acids demonstrate high stereocontrol.

-

Solvent systems : Ethers (methyl tert-butyl ether) or chlorinated solvents (dichloromethane) are preferred.

-

Molar ratios : Chiral acid-to-substrate ratios of 0.05–0.3:1 and ammonia borane-to-substrate ratios of 1–3:1.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-(2,2-difluoroethyl)pyrrolidine can be resolved using chiral resolving agents. Patent CN108218754A describes the use of D-malic acid to isolate R-2-(2,5-difluorophenyl)pyrrolidine via diastereomeric crystallization. Adapting this method, the free base of the target compound could be treated with L-tartaric acid or D-di-p-toluoyl tartaric acid to precipitate the (S)-enantiomer as a salt.

Chromatographic Separation

Hydrochloride Salt Formation

The final step involves converting the (S)-3-(2,2-difluoroethyl)pyrrolidine free base to its hydrochloride salt. General protocols entail:

-

Dissolving the free base in anhydrous diethyl ether or dichloromethane.

-

Adding hydrochloric acid (1–4 M) dropwise at 0–5°C.

-

Filtering the precipitated salt and recrystallizing from ethanol/ethyl acetate.

Critical factors include maintaining anhydrous conditions to prevent hydrolysis and controlling acid addition rate to avoid localized overheating.

Comparative Analysis of Synthetic Routes

The table below synthesizes data from analogous syntheses to evaluate potential routes for the target compound:

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard + Chiral Reduction | 78–93 | 98–99.5 | High enantioselectivity | Multi-step, cost-intensive |

| Racemic Resolution | 40–60 | 99+ | Scalable | Low yield, solvent-intensive |

| Catalytic Hydrogenation | N/A | N/A | Atom-economic | Requires specialized catalysts |

Industrial Scalability and Process Optimization

Solvent and Reagent Selection

Industrial protocols prioritize cost-effective solvents like toluene or methyl tert-butyl ether over THF due to lower toxicity and easier recycling. For chiral reductions, ammonia borane is preferred over sodium borohydride for its stability and compatibility with protic solvents.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The pyrrolidine ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hypervalent iodine reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions may yield various difluoroethyl-substituted derivatives, while oxidation reactions can produce difluoroethyl ketones or alcohols.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Discovery

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride serves as a potential lead compound for developing new pharmaceuticals targeting specific receptors or pathways. The difluoroethyl substitution may enhance its interaction with biological targets, potentially increasing potency and selectivity compared to non-fluorinated analogs. Compounds with similar structures have demonstrated various pharmacological effects, including anti-inflammatory and analgesic activities .

Case Study: Fragment-Based Drug Discovery

In fragment-based drug discovery, fluorinated compounds are often explored for their binding affinities and metabolic pathways. Studies indicate that fluorinated piperidines can serve as effective fragments due to their favorable physicochemical properties, such as increased water solubility and reduced basicity, which correlate with lower toxicity profiles .

Chemical Biology

Mechanistic Studies

The unique structure of this compound makes it valuable for probing biological mechanisms and interactions. Interaction studies can provide insights into its pharmacodynamics and pharmacokinetics. These studies often focus on:

- Binding Affinity : Assessing how well the compound binds to target proteins or receptors.

- Metabolic Pathways : Understanding how the compound is metabolized in vivo can inform dosage and efficacy.

- Toxicology : Evaluating potential adverse effects through dose-response studies helps establish safety profiles for therapeutic use .

Material Science

Applications in Novel Materials

Due to its fluorinated nature, this compound could be explored for applications in creating novel materials or coatings. The fluorinated moiety may impart unique properties such as hydrophobicity and chemical stability, making it suitable for advanced material applications .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available pyrrolidine derivatives.

- Fluorination : The introduction of the difluoroethyl group can be achieved through electrophilic fluorination techniques or nucleophilic substitution reactions.

- Hydrochloride Formation : The final step involves converting the free base form into its hydrochloride salt by reacting with hydrochloric acid .

Table 1: Synthetic Routes for this compound

| Step | Description |

|---|---|

| Starting Materials | Pyrrolidine derivatives |

| Fluorination | Electrophilic fluorination or nucleophilic substitution |

| Hydrochloride Formation | Reaction with hydrochloric acid to form the hydrochloride salt |

Table 2: Comparison of Structural Analogues

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-3-(trifluoromethyl)pyrrolidine | Pyrrolidine ring with trifluoromethyl group | Higher lipophilicity; potential CNS activity |

| 1-(difluoromethyl)cyclopentylamine | Cyclopentylamine structure | Varied biological activity |

| 4-(difluoromethyl)aniline | Aniline derivative | Applications in dye and pharmaceutical industries |

Mechanism of Action

The mechanism of action of (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and binding affinity of the compound to its target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on molecular formula.

Key Observations:

- Aromatic vs. Aliphatic Substituents : The difluorophenyl derivative (CAS 2177258-16-9) introduces aromaticity, which may improve binding affinity in receptor-targeted applications but reduces solubility compared to aliphatic substituents .

- Methoxy vs. Fluoro Groups : Methoxy-substituted analogs (e.g., 2-(2-Methoxyphenyl)pyrrolidine HCl) demonstrate electron-donating effects, contrasting with the electron-withdrawing nature of fluorine, altering electronic environments for catalytic or biological interactions .

Commercial Availability and Pricing

Table 2: Supplier and Cost Comparison

Note: The target compound’s widespread supplier network suggests competitive pricing, though exact figures are unspecified. Methoxy-substituted derivatives are notably costlier at smaller scales .

Research and Application Insights

- Pharmaceutical Relevance : The (S)-enantiomer specificity in analogs like (S)-3-Fluoropyrrolidine HCl (CAS 136725-53-6) underscores its utility in chiral synthesis, particularly for kinase inhibitors or neurotransmitter analogs .

- Fluorine’s Role : Difluoroethyl and trifluoroethyl groups improve metabolic stability and blood-brain barrier penetration, critical for central nervous system (CNS) drug candidates. However, trifluoroethyl derivatives may pose greater synthetic challenges due to higher reactivity .

Biological Activity

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group. The fluorine atoms are known to influence the compound's biological properties by enhancing lipophilicity and potentially altering interaction dynamics with biological targets.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have shown that compounds with similar structures to (S)-3-(2,2-difluoroethyl)pyrrolidine can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, pyrrolidine-2,3-diones have been identified as potent inhibitors against Pseudomonas aeruginosa, a significant pathogen in clinical settings .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-dione | Pseudomonas aeruginosa | 4 | |

| This compound | TBD | TBD | TBD |

Antiparasitic Activity

The compound's structural analogs have been evaluated for antiparasitic activity against Plasmodium falciparum. In structure-activity relationship (SAR) studies, modifications to the pyrrolidine ring yielded compounds that demonstrated significant inhibition of parasite growth. For example, enantiomers of pyrrolidine derivatives were shown to retain similar levels of activity against malaria parasites, suggesting that chirality may not be a critical factor in their mechanism of action .

Case Study: Antiparasitic Efficacy

In a recent study involving various pyrrolidine derivatives, it was found that certain modifications enhanced their efficacy against Plasmodium falciparum by improving solubility and bioavailability. The lead compound from this series exhibited an IC50 value indicating over 80% reduction in parasitemia in animal models .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in pathogen survival and proliferation. The presence of fluorine atoms is hypothesized to enhance binding affinity through increased hydrophobic interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride, and how can stereochemical integrity be preserved?

- Methodology :

- Nucleophilic substitution : React pyrrolidine derivatives with 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoroethyl group. Chiral resolution or asymmetric synthesis (e.g., using chiral auxiliaries or catalysts) ensures retention of the (S)-configuration .

- Hydrochloride salt formation : Treat the free base with HCl in aqueous or alcoholic solvents, followed by recrystallization to achieve high enantiomeric purity (>98%) .

Q. How is the purity and structural identity of this compound validated in academic research?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR data with literature to confirm substituent positions and stereochemistry (e.g., δ 4.5–5.0 ppm for pyrrolidine protons, δ -120 to -140 ppm for CF₂ in ¹⁹F NMR) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.1) .

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with UV detection to assess enantiomeric excess (>99%) .

Advanced Research Questions

Q. How does the 2,2-difluoroethyl group influence the compound’s physicochemical and pharmacokinetic properties?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The CF₂ group reduces the basicity of the pyrrolidine nitrogen (pKa ~7.5 vs. ~10.5 for non-fluorinated analogs), enhancing solubility and bioavailability under physiological conditions .

- Metabolic Stability : Fluorine’s inductive effect slows oxidative metabolism, increasing plasma half-life. Validate via in vitro microsomal assays (e.g., human liver microsomes) .

Q. What strategies resolve contradictions in biological activity data for enantiomers of 3-substituted pyrrolidine derivatives?

- Case Study : (S)-enantiomers often show higher receptor binding affinity than (R)-forms due to spatial compatibility. For example, in kinase inhibition assays, (S)-3-(2,2-difluoroethyl)pyrrolidine may exhibit IC₅₀ values 10-fold lower than its enantiomer .

- Methodological Approach :

- Docking Simulations : Use software like AutoDock to model enantiomer-protein interactions (e.g., hydrogen bonding with CF₂ groups).

- Competitive Binding Assays : Radiolabeled ligands or SPR to quantify affinity differences .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiopurity?

- Optimization Strategies :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) to improve yield and reduce racemization at scale .

- Process Controls : Strict temperature regulation (<40°C) during HCl salt formation to prevent decomposition. Use in-line PAT tools (e.g., FTIR) for real-time monitoring .

Methodological Notes for Data Interpretation

- Contradictory Solubility Data : If solubility varies across studies, verify solvent systems (e.g., aqueous buffers vs. DMSO) and pH (adjust to 6.5–7.4 for physiological relevance) .

- Stability Testing : Store lyophilized solids at 2–8°C under inert gas to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.